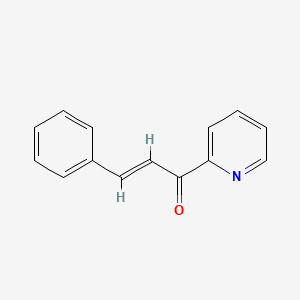

(2E)-3-phenyl-1-(pyridin-2-yl)prop-2-en-1-one

Description

Contextualization within Chalcone (B49325) Chemistry

Significance of α,β-Unsaturated Ketone Functionality

The defining feature of the chalcone scaffold is the α,β-unsaturated ketone moiety (an enone). This functional group is a potent Michael acceptor, meaning it can readily react with nucleophiles, such as the thiol groups found in the cysteine residues of proteins. mdpi.com This reactivity is fundamental to the biological activity of many chalcones, allowing them to form covalent bonds with specific enzyme targets. The electrophilic nature of both the carbonyl carbon and the β-carbon makes the molecule susceptible to nucleophilic attack, a key mechanism in its interaction with biological systems. nih.gov Furthermore, the extended conjugation across the enone system contributes to the molecule's chemical stability and photophysical properties. The versatility of this functional group enables a wide range of biological effects, from antimicrobial to anticancer activities, making it a critical component in the design of novel therapeutic compounds. nih.gov

Relevance of Pyridine (B92270) Moiety in Organic Chemistry

The pyridine ring is a foundational heterocyclic scaffold in organic and medicinal chemistry. ijpsr.com Structurally related to benzene (B151609) but with one carbon atom replaced by a nitrogen, the pyridine moiety imparts unique properties to a molecule. ijpsr.com The nitrogen atom can act as a hydrogen bond acceptor and introduces basicity, which can enhance the solubility and bioavailability of a compound, crucial parameters in drug design. researchgate.net The incorporation of a pyridine nucleus is a widely used strategy in the development of pharmaceuticals, agrochemicals, and other functional materials. ijpsr.com Many established drugs, including antimalarials like chloroquine, contain a pyridine ring, highlighting its historical and ongoing importance in creating effective therapeutic agents. pensoft.net When integrated into a chalcone framework, the pyridine ring can significantly influence the molecule's electronic properties and biological target interactions.

Historical Perspectives on Pyridine-Based Chalcone Research

The study of pyridine-based chalcones builds upon two well-established pillars of organic chemistry. The first pyridine base, picoline, was isolated by Anderson in 1846, and the structure of pyridine itself was determined independently by Wilhelm Körner (1869) and James Dewar (1871). researchgate.net The synthesis of chalcones has a similarly long history, with the base-catalyzed aldol (B89426) condensation reaction developed by Claisen and Schmidt in the 1880s becoming the standard method for their preparation. researchgate.netbamu.ac.in

The deliberate synthesis of chalcones incorporating a pyridine ring represents a more modern convergence of these fields, driven by the pursuit of novel bioactive compounds. Early research focused on the fundamental synthesis and characterization of these hybrid molecules. Over time, as screening technologies advanced, investigations shifted towards exploring their pharmacological potential. Studies began to reveal that these compounds possessed a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, setting the stage for more focused and intensive research in recent decades. ijraset.com

Current Research Trends and Future Directions for (2E)-3-phenyl-1-(pyridin-2-yl)prop-2-en-1-one Analogues

Current research on this compound and its analogues is vibrant and multidisciplinary, primarily focusing on its potential as a lead compound in drug discovery. Key areas of investigation include its antimalarial, antitubercular, anticancer, and antibacterial activities.

Recent studies have demonstrated the significant potential of pyridyl chalcones. For instance, a 2023 study synthesized and tested the specific compound 1-(2-methoxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one, an analogue of the title compound, and found it to have potent antimalarial activity. pensoft.net This highlights the importance of the pyridin-2-yl moiety for this specific biological function.

| Compound | Moiety A (R1) | Moiety B (R2) | Activity (IC50) | Target |

| Chalcone A | 2-methoxyphenyl | pyridin-2-yl | 0.48 µg/mL | P. falciparum 3D7 |

| Chalcone A | 2-methoxyphenyl | pyridin-2-yl | 0.31 µg/mL | P. falciparum FCR3 |

| Analogue 1 | 3-methoxyphenyl (B12655295) | pyridin-2-yl | 4.46 µg/mL | P. falciparum 3D7 |

| Analogue 2 | 4-methoxyphenyl | pyridin-2-yl | 1.11 µg/mL | P. falciparum 3D7 |

Data sourced from a 2023 study on antimalarial chalcone derivatives. pensoft.net

Similarly, a 2024 study investigated a library of pyridyl chalcones for antitubercular activity against Mycobacterium tuberculosis H37Rv. mdpi.com Several analogues demonstrated significant inhibitory activity, with the data suggesting that lipophilic groups on the phenyl ring enhance potency.

| Compound ID | Moiety A (R1) | Moiety B (R2) | Activity (IC90) | Target |

| 14 | 3,4-dichlorophenyl | pyridin-2-yl | 29 µM | M. tuberculosis H37Rv |

| 20 | pyren-1-yl | pyridin-2-yl | 28 µM | M. tuberculosis H37Rv |

| 21 | biphenyl-4-yl | pyridin-2-yl | 8.9 µM | M. tuberculosis H37Rv |

| 16 | 3,4,5-trimethoxyphenyl | pyridin-2-yl | 59 µM | M. tuberculosis H37Rv |

Antitubercular activity data from a 2024 study on pyridyl chalcones. mdpi.com

The future of research in this area is directed towards several key objectives. A primary goal is the synthesis of new analogues with improved potency and selectivity for specific biological targets. This involves creating focused libraries of compounds with systematic variations to the phenyl and pyridine rings to establish clear structure-activity relationships (SAR). Furthermore, there is a growing trend towards developing chalcone-based hybrids, where the pyridyl chalcone scaffold is combined with other known pharmacophores to create multifunctional molecules. nih.gov Computational studies, such as molecular docking, are also becoming increasingly integral to rationally design new derivatives with enhanced binding affinity for their targets. mdpi.com The ultimate aim is to advance the most promising of these compounds through preclinical development as potential next-generation therapeutic agents. nih.govresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-phenyl-1-pyridin-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c16-14(13-8-4-5-11-15-13)10-9-12-6-2-1-3-7-12/h1-11H/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYYLCENCUQKANA-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5337-53-1 | |

| Record name | NSC96501 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96501 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC798 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=798 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies for 2e 3 Phenyl 1 Pyridin 2 Yl Prop 2 En 1 One and Its Derivatives

Classical Condensation Reactions

Classical condensation reactions represent the most common and direct approach for constructing the α,β-unsaturated carbonyl system characteristic of chalcones. These reactions involve the formation of a carbon-carbon bond between a ketone and an aldehyde, followed by dehydration.

The Claisen-Schmidt condensation is a cornerstone reaction in the synthesis of chalcones and their heterocyclic analogues. researchgate.netscispace.com This reaction involves the condensation of an aromatic aldehyde with an aryl ketone in the presence of a catalyst. nih.govacs.org Specifically, it is a type of crossed aldol (B89426) condensation between an aldehyde or ketone having an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This method is widely used for preparing pyridyl chalcones due to its efficiency and the general availability of starting materials. bamu.ac.innih.gov

The Claisen-Schmidt condensation is most frequently conducted under basic conditions. jmpas.com Strong bases such as sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are the catalysts of choice, often used in aqueous or alcoholic solutions. nih.govlibretexts.org The reaction mechanism begins with the deprotonation of the α-carbon of the ketone (e.g., 2-acetylpyridine) by the hydroxide ion, forming a reactive enolate. gordon.edu This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (e.g., benzaldehyde). The resulting aldol addition product readily undergoes dehydration to yield the stable, conjugated enone system of the chalcone (B49325). gordon.edu

The choice of solvent and catalyst can influence reaction times and yields. unib.ac.id Ethanol (B145695) and methanol (B129727) are common solvents. unib.ac.idnih.gov Studies have shown that for the reaction between 2-acetylpyridine (B122185) and benzaldehyde (B42025) derivatives, KOH can be a more effective catalyst than NaOH, and ethanol may be a more effective solvent than methanol. unib.ac.id The reactions are typically run at room temperature. nih.gov After completion, the product often precipitates from the reaction mixture and can be isolated by pouring the mixture into ice water, followed by filtration and recrystallization, usually from ethanol. bamu.ac.inlibretexts.org

| Reactants | Catalyst/Solvent | Time | Yield | Reference |

| 2-Acetylpyridine, Benzaldehyde derivatives | KOH / Ethanol | - | 60.47% | unib.ac.id |

| Pyridine-2-carbaldehyde, Acetophenone (B1666503) derivatives | KOH / Methanol or Ethanol | 24 hours | 37-68% | nih.gov |

| 2-Acetylpyridine, 2,4,6-Trimethoxybenzaldehyde | 30% NaOH(aq) / Ethanol | - | - | nih.gov |

| Methoxyacetophenone, Pyridinecarbaldehydes | Base-catalyzed | - | 53.74-86.37% | pensoft.net |

| 2,6-dihydroxy acetophenone, Pyridine-2-carbalaldehyde | 40% KOH / Ethanol | 3 hours | - | bamu.ac.in |

The direct synthesis of (2E)-3-phenyl-1-(pyridin-2-yl)prop-2-en-1-one can be achieved via the Claisen-Schmidt condensation of pyridine-2-carbaldehyde with acetophenone. However, the reverse reaction, condensing 2-acetylpyridine with benzaldehyde, is also a common and effective route to synthesize pyridyl chalcones. unib.ac.idpensoft.net In a general procedure for the former, equimolar amounts of pyridine-2-carbaldehyde and an acetophenone derivative are mixed in a solvent like methanol or ethanol. nih.gov A pellet of potassium hydroxide is added, and the mixture is stirred at room temperature for approximately 24 hours. nih.gov The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is precipitated by adding cold water, then filtered and washed to yield the desired chalcone. nih.gov This straightforward, one-pot method makes pyridyl chalcones readily accessible. pensoft.net

The Claisen-Schmidt reaction is a specific variation of the broader class of aldol condensation reactions. wikipedia.orgwpmucdn.com The fundamental steps of enolate formation, nucleophilic attack on a carbonyl, and subsequent dehydration are the defining features of aldol condensations. gordon.eduwpmucdn.com In the context of chalcone synthesis, these reactions are characterized by the condensation of an enolate derived from a ketone with an aldehyde. nih.gov The use of a strong base like NaOH facilitates the deprotonation of the α-carbon of the ketone, creating the necessary enolate ion for the reaction to proceed. libretexts.orggordon.edu The resulting chalcone product precipitates from the solution, driving the reaction to completion. libretexts.org

Claisen-Schmidt Condensation Protocols

Advanced Synthetic Strategies for Analogues and Derivatives

While classical condensations are the workhorse for synthesizing many chalcones, advanced strategies involving modern coupling reactions offer alternative pathways and access to a wider range of complex analogues.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide a powerful method for constructing the chalcone scaffold. nih.govresearchgate.net This strategy can be executed in two primary ways: the coupling of an activated cinnamic acid with a phenylboronic acid, or the reaction of an activated benzoic acid with a styrylboronic acid. researchgate.net For instance, this compound could be synthesized by the Suzuki coupling of a pyridinylboronic acid derivative with a cinnamoyl chloride. Conversely, the coupling of 2-carbonyl chloride-pyridine with styrylboronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as CsCO₃ in an anhydrous solvent can also yield the target chalcone. nih.gov These methods are particularly valuable for creating derivatives that may be difficult to access through traditional condensation routes and for incorporating a variety of heterocyclic rings by using the corresponding boronic acids or halides. ekb.eg

Coupling Reactions for Heterocyclic Incorporation

Buchwald Coupling Approaches

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, serves as a powerful tool for forming carbon-nitrogen bonds. wikipedia.org While not a direct method for synthesizing the chalcone's enone backbone, it is instrumental in preparing key precursors, particularly functionalized aminopyridines. For instance, an iodopyridine can be coupled with an amine in the presence of a palladium catalyst and a suitable ligand to yield a pyridinamine derivative. nih.gov This intermediate can then be further elaborated to construct the desired chalcone.

The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the aminated product and regenerate the catalyst. wikipedia.org This methodology's significance lies in its broad substrate scope and tolerance for various functional groups, enabling the synthesis of complex precursors that might be challenging to prepare via traditional methods. wikipedia.org

Table 1: Representative Buchwald-Hartwig Amination for Precursor Synthesis

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Product | Yield |

|---|

Note: This table represents a general application of the Buchwald-Hartwig reaction for synthesizing precursors that could be used in chalcone synthesis, as specific examples for the direct target compound's precursors are not detailed in the provided sources.

Suzuki Coupling Reactions

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for forming carbon-carbon bonds and has been effectively employed in chalcone synthesis. nih.gov This approach typically involves the reaction of an organoboron compound (like a boronic acid) with an organic halide or triflate. researchgate.net For chalcone synthesis, two primary routes are utilized: the coupling of a cinnamoyl chloride with a phenylboronic acid or the reaction of a benzoyl chloride with a phenylvinylboronic acid. researchgate.net

This method is highly valued for its mild reaction conditions, commercial availability of reagents, and high functional group tolerance. nih.gov The Suzuki reaction has been successfully used to prepare a variety of chalcone derivatives, including bichalcones, by coupling a boronated chalcone with a brominated chalcone. mdpi.com

Table 2: Suzuki Coupling Strategies for Chalcone Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product Type | Ref. |

|---|---|---|---|---|---|---|

| Cinnamoyl chloride | Phenylboronic acid | Pd catalyst | Base | Solvent | Chalcone | researchgate.net |

| Benzoyl chloride | Phenylvinylboronic acid | Pd catalyst | Base | Solvent | Chalcone | researchgate.net |

Cyclization Reactions for Novel Scaffolds

The α,β-unsaturated carbonyl system of chalcones makes them excellent precursors for the synthesis of various heterocyclic compounds through cyclization reactions. ekb.eg The reactive enone moiety can undergo reactions with a range of nucleophiles, leading to the formation of five- and six-membered rings. For example, chalcones serve as key intermediates in the biosynthesis of flavonoids and isoflavonoids. nih.govacs.org In the laboratory, chalcones can be reacted with reagents like N-hydroxy-4-toluenesulfonamide to regioselectively form 3,5-disubstituted 1,2-oxazoles. researchgate.net Unexpected cyclization can also occur, as seen in the reaction of thiosemicarbazone derivatives of chalcones, which can lead to the formation of 1,3,4-thiadiazoles. researchgate.net

Dimeric Chalcone Synthesis

Dimeric chalcones, or bichalcones, represent a class of molecules where two chalcone units are linked together. While naturally occurring bichalcones are rare, synthetic strategies have been developed for their preparation. mdpi.com A highly effective method for synthesizing these structures is the Suzuki-Miyaura coupling reaction. This was demonstrated in the synthesis of 3′,3‴,4,4′,4″,4‴,5′,5‴-octamethoxy-2,3″-bichalcone, where a boronated chalcone was coupled with a brominated chalcone. mdpi.com An alternative, though sometimes less efficient, pathway involves a double Claisen-Schmidt condensation between a bis-benzaldehyde (itself synthesized via a Suzuki coupling) and an appropriate acetophenone. mdpi.com Acid-catalyzed condensation reactions of diacetylbenzenes with aldehydes have also been reported to produce dimer-like chalcone structures. nih.govnih.gov

Table 3: Comparison of Synthetic Pathways for a Bichalcone

| Pathway | Key Reaction | Starting Materials | Yield | Ref. |

|---|---|---|---|---|

| A | Suzuki-Miyaura Coupling | Brominated chalcone, Boronated chalcone | 58% | mdpi.com |

Reaction with Malononitrile (B47326) for Pyridine-3-carbonitrile Derivatives

Chalcones are valuable substrates for Michael addition reactions due to the electrophilic nature of the β-carbon in the enone system. mdpi.com The reaction of chalcones with active methylene (B1212753) compounds like malononitrile is a well-established method for synthesizing various heterocyclic systems. mdpi.comresearchgate.net Malononitrile, a versatile reagent in organic synthesis, can react with chalcones in the presence of a suitable catalyst to yield polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives or other related structures. researchgate.netresearchgate.net The reaction of 2,7-bis(pyridin-3-ylethynyl)fluoren-9-one with malononitrile in DMSO, for instance, yields 2-(2,7-bis(pyridin-3-ylethynyl)fluoren-9-ylidene)malononitrile. mdpi.com These reactions are often part of multi-component reaction sequences, providing rapid access to complex molecules from simple starting materials. researchgate.net

Oximation and Alkylation Strategies

The carbonyl group of the chalcone scaffold can be readily transformed to afford various derivatives. One such transformation is oximation, the reaction of the ketone with a hydroxylamine (B1172632) derivative to form an oxime. This is followed by alkylation to produce oxime ethers. This strategy has been successfully applied to the synthesis of (E)-3-phenyl-1-(pyridin-3-yl)prop-2-en-1-one (E,Z)-O-alkyl- and O-benzyloximes. researchgate.net The parent azachalcones are first subjected to oximation, and the resulting oximes are then alkylated under various conditions to yield the target oxime ethers. researchgate.net These derivatives have shown significant fungicidal activity. researchgate.net

Table 4: Oximation and Alkylation of a Pyridyl Chalcone Analogue

| Step | Reagents | Product | Application | Ref. |

|---|---|---|---|---|

| 1. Oximation | (E)-3-phenyl-1-(pyridin-3-yl)prop-2-en-1-one, Hydroxylamine | (E)-3-phenyl-1-(pyridin-3-yl)prop-2-en-1-one oxime | Intermediate | researchgate.net |

Advanced Spectroscopic and Structural Characterization of 2e 3 Phenyl 1 Pyridin 2 Yl Prop 2 En 1 One

Vibrational Spectroscopy Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy Investigations

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of (2E)-3-phenyl-1-(pyridin-2-yl)prop-2-en-1-one displays several characteristic absorption bands that confirm its α,β-unsaturated ketone structure. A strong absorption band is typically observed in the range of 1650-1690 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the ketone group. spectrabase.com Another prominent band, usually found between 1580 and 1610 cm⁻¹, corresponds to the C=C stretching vibration of the enone system and the aromatic rings. nih.govbldpharm.com

The presence of the pyridine (B92270) ring is confirmed by characteristic C=C and C=N stretching vibrations within the aromatic region. The phenyl group also contributes to the complex pattern of bands in this area. Furthermore, C-H stretching vibrations for the aromatic and vinylic protons are expected above 3000 cm⁻¹, while C-H bending vibrations appear at lower wavenumbers. rsc.org The trans configuration of the alkene double bond is often supported by the presence of an out-of-plane C-H bending vibration around 970-990 cm⁻¹. nih.gov

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound and Related Chalcones

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|

| C=O Stretching (Ketone) | 1650 - 1690 | spectrabase.comnih.govrsc.org |

| C=C Stretching (Alkene & Aromatic) | 1580 - 1610 | nih.govrsc.org |

| C-H Stretching (Aromatic & Vinylic) | > 3000 | rsc.org |

| C-H Bending (trans-Alkene, out-of-plane) | 970 - 990 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound provides valuable information about the number, environment, and connectivity of protons in the molecule. The two ethylenic protons of the α,β-unsaturated system, Hα and Hβ, are particularly characteristic. nih.gov They appear as doublets in the downfield region of the spectrum, typically between δ 7.0 and 8.5 ppm. The Hβ proton, being closer to the phenyl ring, generally resonates at a lower field than the Hα proton, which is adjacent to the carbonyl group. uantwerpen.be The large coupling constant (J) between these two protons, typically around 15-16 Hz, is indicative of a trans configuration of the double bond. researchgate.net

The protons of the phenyl and pyridyl rings resonate in the aromatic region, generally between δ 7.0 and 9.0 ppm. The specific chemical shifts and splitting patterns of these protons are influenced by their position on the rings and their coupling with neighboring protons. For instance, the protons on the pyridine ring often show distinct chemical shifts due to the influence of the nitrogen atom. rsc.org

Table 2: Representative ¹H NMR Chemical Shifts for this compound

| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| Hα (vinylic) | ~7.5 - 8.0 | Doublet | ~15-16 | rsc.org |

| Hβ (vinylic) | ~7.7 - 8.2 | Doublet | ~15-16 | rsc.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the ketone is the most downfield signal, typically appearing in the range of δ 188-191 ppm. uantwerpen.be The two ethylenic carbons, Cα and Cβ, can be distinguished based on their chemical shifts; Cα generally resonates between δ 120-125 ppm, while Cβ appears further downfield, around δ 145-150 ppm. uantwerpen.be The carbon atoms of the phenyl and pyridyl rings produce a series of signals in the aromatic region, typically between δ 120 and 160 ppm. The specific chemical shifts are dependent on the electronic environment of each carbon atom.

Table 3: Representative ¹³C NMR Chemical Shifts for this compound

| Carbon | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| C=O (Carbonyl) | ~188 - 191 | uantwerpen.be |

| Cα (vinylic) | ~120 - 125 | uantwerpen.be |

| Cβ (vinylic) | ~145 - 150 | uantwerpen.be |

Quantum Chemical NMR Chemical Shift Calculations (e.g., GIAO Approach)

Quantum chemical calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) approach, have become a powerful tool for predicting and confirming NMR chemical shifts. mdpi.com These calculations, often performed using Density Functional Theory (DFT), can provide theoretical ¹H and ¹³C NMR spectra that can be compared with experimental data to aid in the assignment of complex spectra and to confirm the proposed molecular structure. mdpi.com

For chalcone (B49325) derivatives, the GIAO method has been shown to be an accurate approach for calculating both proton and carbon chemical shifts. mdpi.com By optimizing the molecular geometry and then calculating the NMR shielding tensors, a theoretical spectrum can be generated. The correlation between the calculated and experimental chemical shifts can provide a high degree of confidence in the structural assignment. mdpi.com This computational approach is particularly useful for distinguishing between isomers and for understanding the influence of substituents on the electronic structure and, consequently, the NMR spectral properties of the molecule. mdpi.com

Mass Spectrometry for Structural Elucidation

Mass spectrometry techniques are pivotal in confirming the molecular weight and providing insights into the fragmentation patterns of this compound, thus verifying its structure.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides the exact mass of the compound, allowing for the determination of its elemental formula with high accuracy. For this compound (C₁₄H₁₁NO), the calculated monoisotopic mass is 209.084063974 Da. nih.gov This precise measurement is crucial for distinguishing it from other compounds with the same nominal mass.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that typically produces protonated molecular ions [M+H]⁺. In the case of pyridyl chalcones, ESI-MS is used to determine the molecular weight and can be coupled with tandem mass spectrometry (MS/MS) to study fragmentation pathways. The pyridine nitrogen is a primary site for protonation. Subsequent fragmentation often involves cleavages within the propenone bridge, leading to characteristic product ions that help in confirming the chalcone backbone.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation capabilities of liquid chromatography with the analytical power of tandem mass spectrometry. This technique is employed to analyze the purity of the compound and to study its fragmentation behavior in detail. While specific LC-MS/MS studies detailing the full fragmentation cascade of this compound are not extensively documented in readily available literature, analysis of related chalcones suggests that the primary fragmentation would occur at the α,β-unsaturated ketone system. Common fragmentation patterns for chalcones include the loss of the phenyl or pyridyl rings.

Ultraviolet-Visible and Near-Infrared (UV-Vis-NIR) Spectroscopy

The UV-Vis spectrum of chalcones is characterized by two main absorption bands. For pyridyl chalcones, these bands typically appear in the range of 230-490 nm. These absorptions are attributed to π → π* electronic transitions within the molecule. The more intense, lower-wavelength band arises from the benzoyl moiety, while the higher-wavelength band is associated with the cinnamoyl system. The exact position and intensity of these bands are influenced by the solvent polarity and the specific substituents on the aromatic rings. For this compound, the extended conjugation between the phenyl ring, the enone system, and the pyridine ring dictates its characteristic absorption profile.

Single Crystal X-ray Diffraction (SC-XRD) Studies

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions.

Crystallographic Data and Unit Cell Parameters

The crystal structure of this compound has been determined and its data deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 209761. nih.gov The crystallographic analysis reveals the specific arrangement of the molecules in the crystal lattice and confirms the E-configuration of the double bond.

Below is a table summarizing the key crystallographic data for the compound.

| Parameter | Value |

| CCDC Number | 209761 |

| Empirical formula | C₁₄H₁₁NO |

| Formula weight | 209.24 |

| Associated Article DOI | 10.1016/S0022-4596(03)00304-9 |

Detailed unit cell parameters such as crystal system, space group, and cell dimensions (a, b, c, α, β, γ) are contained within the full crystallographic information file (CIF) associated with the CCDC deposition number.

Molecular Conformation and Geometry in the Solid State

In the solid state, chalcone derivatives like this compound adopt a conformation dictated by the steric and electronic interplay between the aromatic rings and the enone linker. The molecule is expected to be nearly planar, a common feature in chalcones that facilitates π-conjugation across the structure. mdpi.comnih.gov However, minor deviations from planarity are typical.

The geometry is defined by the arrangement of the pyridyl and phenyl rings relative to the central propenone bridge. In related structures, two crystallographically independent molecules have been observed in the asymmetric unit, differing primarily in the rotational angles of the terminal aromatic rings. nih.gov This highlights the conformational flexibility of the molecule. The fundamental framework consists of the pyridyl ring, the enone bridge (-CO-CH=CH-), and the phenyl ring.

Key geometric parameters, such as bond lengths and angles, are consistent with those of other chalcone structures. The central C=C double bond of the enone bridge has a length of approximately 1.34 Å, while the C=O carbonyl bond is typically around 1.23 Å. The bond angles within the propenone bridge are generally close to 120°, consistent with sp² hybridization.

| Bond | Typical Length (Å) |

|---|---|

| C=C (olefinic) | ~1.34 |

| C=O (carbonyl) | ~1.23 |

| C-C (bridge) | ~1.48 |

| C-N (pyridine) | ~1.34 |

Analysis of Intra- and Intermolecular Interactions

The crystal packing of this compound is stabilized by a network of weak non-covalent interactions. These forces, including hydrogen bonds and π-π stacking, are crucial in defining the supramolecular architecture. mdpi.com

In the absence of strong hydrogen bond donors like O-H or N-H, the crystal structure is dominated by weaker C-H⋯O and C-H⋯N hydrogen bonds. The carbonyl oxygen atom is a common hydrogen bond acceptor. In similar chalcone structures, molecules are often linked into inversion dimers by pairs of weak C—H⋯O interactions, where an aromatic C-H group on one molecule interacts with the carbonyl oxygen of a neighboring molecule. nih.gov

The nitrogen atom of the pyridyl ring can also act as a hydrogen bond acceptor, leading to C-H⋯N interactions. These interactions can link molecules into sheets or more complex three-dimensional networks. The geometry of these bonds is crucial, with typical H⋯A (A=O, N) distances falling in the range of 2.4 to 2.8 Å and C-H⋯A angles being greater than 120°.

| Interaction | D-H···A | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |

|---|---|---|---|---|

| C-H···O | C(phenyl)-H···O=C | 2.50 - 2.70 | 3.30 - 3.60 | 140 - 160 |

| C-H···N | C(phenyl)-H···N(pyridyl) | 2.60 - 2.80 | 3.40 - 3.70 | 130 - 150 |

π-π stacking interactions between the aromatic phenyl and/or pyridyl rings are significant contributors to the crystal packing. In many chalcone derivatives, these interactions link the hydrogen-bonded dimers or sheets into a stable 3D structure. nih.govnih.gov These interactions can occur between parallel or offset rings.

The characteristic geometry of these interactions involves centroid-to-centroid distances typically between 3.5 and 4.0 Å. nih.gov The presence of π-π stacking is often identified by specific patterns in Hirshfeld surface analysis, which reveals close intermolecular contacts. nih.gov For instance, in a related pyridyl-containing compound, supramolecular chains are formed via π(pyridin-2-yl)–π(pyridin-3-yl) interactions with an inter-centroid distance of 3.7662 (9) Å. nih.gov

Dihedral Angle and Planarity Assessments

While the conjugated system of chalcones favors planarity, steric hindrance between the aromatic rings and the enone bridge often leads to a slightly twisted conformation. This is quantified by the dihedral angles between the planes of the constituent parts.

| Compound | Angle Between Rings | Angle (°) |

|---|---|---|

| (2E)-3-(4-methylphenyl)-1-(pyridin-3-yl)prop-2-en-1-one (Molecule 1) | Pyridine / Toluene | 41.41 |

| (2E)-3-(4-methylphenyl)-1-(pyridin-3-yl)prop-2-en-1-one (Molecule 2) | Pyridine / Toluene | 17.92 |

| 1,3-di(pyridin-3-yl)propane-1,3-dione | Pyridyl / Pyridyl | 7.45 |

Conformational Analysis of the (E)-Configuration

The "(2E)" designation in the compound's name specifies the stereochemistry at the olefinic double bond. The E-configuration (from the German entgegen, meaning opposite) indicates that the higher-priority substituents on each carbon of the double bond are on opposite sides. For this molecule, this places the phenyl group and the pyridyl-carbonyl group trans to each other across the C=C bond. This configuration is almost universally observed in related crystal structures. nih.goviucr.org

Furthermore, the conformation around the single bond between the carbonyl group and the olefinic double bond (C-CO) can be either s-cis or s-trans. In the s-cis conformation, the C=O and C=C bonds are eclipsed, while in the s-trans conformation, they are anti-periplanar. X-ray analyses of similar chalcones show that both conformations are possible, and the preferred state can be influenced by the substitution pattern on the aromatic rings and by crystal packing forces. nih.gov For example, (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one adopts an s-cis configuration for the enone moiety. nih.gov The torsion angle O=C—C=C, which defines this conformation, is typically close to 0° for s-cis and 180° for s-trans.

Reactivity Mechanisms and Derivative Synthesis Pathways of 2e 3 Phenyl 1 Pyridin 2 Yl Prop 2 En 1 One

Exploration of Michael Addition Reactions

The α,β-unsaturated carbonyl system in (2E)-3-phenyl-1-(pyridin-2-yl)prop-2-en-1-one makes it an excellent Michael acceptor. This allows for the conjugate addition of a variety of nucleophiles to the β-carbon of the propenone chain. The general mechanism involves the attack of a nucleophile on the electron-deficient β-carbon, leading to the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final adduct. mdpi.com

The reaction can be catalyzed by either a base, which deprotonates the nucleophile to increase its reactivity, or an acid, which activates the enone system. researchgate.net Common nucleophiles (Michael donors) that readily participate in these reactions include thiols, amines, and carbon nucleophiles such as active methylene (B1212753) compounds.

Table 1: Examples of Michael Addition Reactions with Chalcones

| Nucleophile (Michael Donor) | Product Type | Catalyst/Conditions |

| Thiols (e.g., Glutathione) | Thioether adducts | Base-catalyzed mdpi.com |

| Amines (e.g., Piperidine) | Amino adducts | Base-catalyzed |

| Malononitrile (B47326) | γ-Dicarbonitrile compounds | Base-catalyzed researchgate.net |

| Nitromethane (B149229) | γ-Nitro ketones | Organocatalyst (e.g., quinine (B1679958) derivative) buchler-gmbh.combuchler-gmbh.com |

Research on related chalcones has demonstrated the successful Michael addition of thiols, which is relevant to understanding cellular interactions. mdpi.com Furthermore, the addition of carbon nucleophiles like malononitrile and nitromethane to α,β-unsaturated ketones, including those with pyridyl moieties, has been well-documented, leading to the formation of polyfunctionalized acyclic compounds that can serve as intermediates for further cyclization reactions. researchgate.netbuchler-gmbh.combuchler-gmbh.com

Functionalization of the Pyridine (B92270) and Phenyl Moieties

Beyond the reactivity of the enone system, the pyridine and phenyl rings of this compound can also be functionalized, although this is often more challenging due to the presence of the reactive Michael acceptor.

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. researchgate.net When such reactions do occur, they typically require harsh conditions and substitution is favored at the 3- and 5-positions. researchgate.net Conversely, the pyridine ring is more susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions, especially if a good leaving group is present. youtube.com The reactivity of the pyridine ring in the chalcone (B49325) can be modulated by N-oxidation, which can activate the ring for certain transformations. researchgate.net

The phenyl ring, being electron-rich, can undergo typical electrophilic aromatic substitution reactions. The position of substitution will be directed by the existing substituent, which in this case is the propenone chain. The nature of the substituents on the phenyl ring can also be varied during the synthesis of the chalcone itself, by starting with a substituted benzaldehyde (B42025). nih.gov

Synthesis of Diverse Heterocyclic Derivatives

The polyfunctional nature of this compound makes it an ideal starting material for the synthesis of a variety of heterocyclic compounds. These reactions often proceed through an initial Michael addition or condensation reaction, followed by an intramolecular cyclization.

Pyrazolines: These five-membered nitrogen-containing heterocycles are commonly synthesized by the reaction of α,β-unsaturated ketones with hydrazine (B178648) derivatives. researchgate.net The reaction of this compound with hydrazine hydrate (B1144303) would be expected to yield the corresponding pyrazoline. The reaction is typically carried out in a suitable solvent such as ethanol (B145695) or acetic acid. researchgate.netnih.gov The initial step is the formation of a hydrazone, which then undergoes an intramolecular cyclization to form the stable 2-pyrazoline (B94618) ring. researchgate.net

Isoxazoles: The synthesis of isoxazoles from chalcones is generally achieved through their reaction with hydroxylamine (B1172632) hydrochloride. nih.gov The reaction involves the initial formation of an oxime, followed by cyclization and dehydration to afford the isoxazole (B147169) ring. nih.gov This method provides a direct route to 3,5-disubstituted isoxazoles where the substituents are derived from the starting chalcone. nih.gov

Pyrimidines: Pyrimidine derivatives can be synthesized from chalcones by their reaction with amidine derivatives such as urea (B33335), thiourea, or guanidine. The reaction involves a Michael addition of the amidine to the chalcone, followed by cyclization and dehydration to form the dihydropyrimidine (B8664642) ring, which may subsequently be oxidized to the pyrimidine.

Cyanopyridines: 2-Amino-3-cyanopyridine derivatives can be synthesized through a one-pot, multi-component reaction involving an α,β-unsaturated ketone (like the title compound), malononitrile, and ammonium (B1175870) acetate. researchgate.netnih.govresearchgate.netscispace.com The reaction proceeds via a series of condensations and cyclizations to afford the highly substituted pyridine ring.

Cyanopyrans: In a related reaction, chalcones can be reacted with malononitrile in the presence of a basic catalyst such as piperidine (B6355638) to yield 2-amino-3-cyanopyrans. researchgate.net This reaction likely proceeds through a Michael addition of the malononitrile anion to the chalcone, followed by an intramolecular cyclization of the resulting adduct. researchgate.net

Table 2: Synthesis of Heterocyclic Derivatives from Chalcones

| Reagent | Heterocyclic Product | General Conditions |

| Hydrazine hydrate | Pyrazoline | Reflux in ethanol or acetic acid researchgate.netnih.gov |

| Hydroxylamine hydrochloride | Isoxazole | Reflux in a suitable solvent nih.gov |

| Urea/Thiourea | Pyrimidine | Basic or acidic conditions |

| Malononitrile, Ammonium acetate | 2-Amino-3-cyanopyridine | Heating in a suitable solvent researchgate.netresearchgate.net |

| Malononitrile | 2-Amino-3-cyanopyran | Basic catalyst (e.g., piperidine) at room temperature researchgate.net |

Coordination Chemistry: Formation of Metal Complexes (e.g., Copper Complexes)

The presence of both a nitrogen atom in the pyridine ring and a carbonyl oxygen atom in this compound makes it an excellent bidentate ligand for coordination with various metal ions. The nitrogen and oxygen atoms can act as a chelating pair, forming stable metal complexes.

Copper(II) complexes of chalcone derivatives have been synthesized and characterized. nih.gov The coordination typically involves the pyridyl nitrogen and the carbonyl oxygen, leading to the formation of a five-membered chelate ring. nih.gov The geometry of the resulting complex can vary depending on the other ligands present and the coordination number of the copper ion. For instance, square planar or distorted trigonal-bipyramidal geometries have been observed in related copper(II) complexes with pyridyl-containing ligands. researchgate.netnih.gov

The formation of these metal complexes can significantly alter the electronic and steric properties of the chalcone ligand, which can, in turn, influence its reactivity and biological activity. Besides copper, other transition metals such as palladium, as well as lanthanides, are known to form complexes with pyridyl-containing ligands, suggesting that this compound could also coordinate to a wide range of metal ions. nih.govscispace.com

Biological Target Interactions and Mechanistic Studies of 2e 3 Phenyl 1 Pyridin 2 Yl Prop 2 En 1 One Analogues

Enzyme Modulation and Inhibition Profiles

The interaction of (2E)-3-phenyl-1-(pyridin-2-yl)prop-2-en-1-one analogues with various enzymes is a key aspect of their biological activity. These interactions range from the inhibition of enzymes involved in inflammation to the modulation of kinases central to cell signaling pathways.

Inhibition of Cyclooxygenase (COX) and Lipooxygenase (LOX)

Analogues of this compound, which fall under the broader class of chalcones, have been identified as significant inhibitors of cyclooxygenase (COX) and lipooxygenase (LOX) enzymes. These enzymes are pivotal in the arachidonic acid cascade, which produces inflammatory mediators like prostaglandins (B1171923) and leukotrienes. The dual inhibition of both COX-2 and 5-LOX is a particularly promising therapeutic strategy, as it can offer enhanced anti-inflammatory efficacy and potentially reduce the adverse effects associated with selective or non-selective COX inhibitors.

Research has shown that certain chalcone (B49325) derivatives are potent dual inhibitors of COX-2 and 5-LOX. For instance, the chalcone compound (E)-1-(4-Amino-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)-prop-2-en-1-one demonstrated effective COX-2 and 5-LOX inhibition with IC50 values of 0.092 µM and 0.136 µM, respectively. nih.govmdpi.com This particular analogue also showed a high selectivity index (SI) for COX-2 (SI = 68.43) compared to the standard drug etoricoxib (B1671761) (SI = 89.32). nih.govmdpi.com

Other studies have also highlighted the COX inhibitory potential of various chalcone derivatives. A series of novel chalcones were evaluated for their inhibitory activities against sPLA2-V, COX-1, COX-2, and LOX. Several of these compounds displayed strong COX-2 inhibitory activity, with inhibition percentages ranging from 80.74% to 92.55%, and IC50 values in the range of 4.78–15.40 μM. mdpi.com The inhibition of these key inflammatory enzymes underscores the anti-inflammatory characteristics of this class of compounds. mdpi.complos.org

| Compound | Target Enzyme | IC50 Value (µM) | Selectivity Index (SI) for COX-2 | Reference |

|---|---|---|---|---|

| (E)-1-(4-Amino-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)- prop-2-en-1-one | COX-2 | 0.092 | 68.43 | nih.govmdpi.com |

| (E)-1-(4-Amino-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)- prop-2-en-1-one | 5-LOX | 0.136 | - | nih.govmdpi.com |

| Chalcone Derivative 4a | COX-2 | 4.78 | - | mdpi.com |

| 1-(4-fluorophenyl)-3-(4-methanesulfonylphenyl)prop-2-yn-1-one | COX-2 | 0.1 | 300 | nih.govresearchgate.net |

| 1-(4-cyanophenyl)-3-(4-methanesulfonylphenyl)prop-2-yn-1-one | COX-2 | 1.0 | 31.5 | nih.govresearchgate.net |

| 1-(4-cyanophenyl)-3-(4-methanesulfonylphenyl)prop-2-yn-1-one | 5-LOX | 1.0 | - | nih.govresearchgate.net |

| 1-(4-cyanophenyl)-3-(4-methanesulfonylphenyl)prop-2-yn-1-one | 15-LOX | 3.2 | - | nih.govresearchgate.net |

Modulation of Kinase Activities (e.g., EGFR, CDK, MAPK, Akt Pathways)

Chalcone analogues have been shown to modulate the activity of several protein kinases that are critical regulators of cell cycle progression, proliferation, and apoptosis. Dysregulation of these kinase pathways is a hallmark of cancer, making them important targets for therapeutic intervention.

Cyclin-Dependent Kinase (CDK) Inhibition: Certain chalcone derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.gov For example, a series of novel cinnamamide-chalcone derivatives were synthesized and evaluated for their in-vitro CDK2 inhibition. Four of these compounds were found to possess good activity with IC50 values of less than 10 µM. mdpi.com These compounds were also found to be nearly two times more selective towards CDK2 over EGFR kinase. mdpi.com Molecular docking studies revealed that these compounds form hydrogen bonds with key residues in the ATP-binding pocket of CDK2, providing a structural basis for their inhibitory activity. mdpi.com

MAPK Pathway Modulation: The mitogen-activated protein kinase (MAPK) signaling pathways, including the JNK and ERK pathways, are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. Chalcone analogues have been found to modulate these pathways. For instance, a novel chalcone derivative, (E)-3-phenyl-1-(2-pyrrolyl)-2-propenone (PPP), was shown to inhibit inflammatory responses by suppressing the phosphorylation of JNK and ERK. researchgate.net Another study demonstrated that two nitrogen-based chalcone analogues, DK-13 and DK-14, induced apoptosis in HER2-positive human breast cancer cells by inhibiting the expression of JNK1/2/3 and enhancing ERK1/2. mdpi.com This modulation of MAPK signaling components contributes to the anti-proliferative and pro-apoptotic effects of these compounds. mdpi.com

While direct inhibition of the Epidermal Growth Factor Receptor (EGFR) and the Akt pathway by this compound analogues is not as extensively documented, the broader class of chalcones and related heterocyclic compounds have been investigated as inhibitors of these pathways. The structural similarities suggest that pyridyl chalcones may also interact with these key signaling cascades, representing an area for future investigation.

| Compound Class/Derivative | Target Kinase/Pathway | Observed Effect | Reference |

|---|---|---|---|

| Cinnamamide-chalcone derivatives (2g, 2h, 2k, 2l) | CDK2 | Inhibition (IC50 < 10 µM) | mdpi.com |

| (E)-3-phenyl-1-(2-pyrrolyl)-2-propenone (PPP) | MAPK (JNK, ERK) | Inhibition of phosphorylation | researchgate.net |

| Nitrogen-based chalcones (DK-13, DK-14) | MAPK (JNK, ERK) | Inhibition of JNK, enhancement of ERK | mdpi.com |

Inhibition of Other Enzymes (e.g., Mammalian Alpha-Amylase, Monoamine Oxidase, Carbonic Anhydrase, Tyrosinase)

Beyond their effects on inflammatory and signaling kinases, analogues of this compound have demonstrated inhibitory activity against a diverse range of other enzymes.

Mammalian Alpha-Amylase: The inhibition of α-amylase is a key therapeutic strategy for managing type II diabetes mellitus. nih.gov Chalcone derivatives have been identified as potent inhibitors of this enzyme. A study of sixteen synthetic chalcones revealed good inhibitory activities against porcine pancreatic α-amylase, with IC50 values ranging from 1.25 ± 1.05 to 2.40 ± 0.09 μM, which is comparable to the standard drug acarbose (B1664774) (IC50 = 1.34 ± 0.3 μM). nih.gov The structure-activity relationship suggests that electron-donating groups on the phenyl ring enhance the enzyme inhibition. nih.gov

Monoamine Oxidase (MAO): Monoamine oxidases (MAO-A and MAO-B) are important enzymes in the metabolism of neurotransmitters, and their inhibition is a target for the treatment of neurodegenerative diseases. While extensive data on pyridyl chalcones is limited, related pyridine (B92270) derivatives have been studied. For example, 1-methyl-4-phenylpyridine (MPP+), a product of MPTP metabolism by MAO-B, was found to be a competitive inhibitor of MAO-A, with a Ki value of 1.3 µM in human brain synaptosomal mitochondria. nih.gov

Carbonic Anhydrase (CA): Carbonic anhydrases are metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications, including in cancer treatment. A series of 3-(6-methylpyridin-2-yl)coumarin-based chalcones were found to be selective inhibitors of the cancer-related isoforms hCA IX and XII, with inhibition constants in the sub- to low-micromolar range, while not inhibiting the ubiquitous isoforms hCA I and II. mdpi.com Other chalcone derivatives have also shown potent inhibition of hCA I and hCA II, with Ki values in the low nanomolar range, in some cases superior to the clinical inhibitor acetazolamide. nih.gov

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for the treatment of hyperpigmentation disorders. A series of (E)-1-(furan-2-yl)prop-2-en-1-one derivatives, which are structurally related to the target compound, were evaluated for their mushroom tyrosinase inhibitory activity. One derivative with a 2,4-dihydroxy substitution on the phenyl ring showed potent mixed-type inhibition with IC50 values of 0.0433 µM (monophenolase) and 0.28 µM (diphenolase), significantly more potent than the standard kojic acid. nih.gov

| Enzyme | Inhibitory Compound/Analogue Class | Inhibition Data (IC50/Ki) | Reference |

|---|---|---|---|

| α-Amylase | Synthetic chalcone derivatives | IC50: 1.25 - 2.40 µM | nih.gov |

| Monoamine Oxidase A (MAO-A) | 1-methyl-4-phenylpyridine (MPP+) | Ki: 1.3 µM | nih.gov |

| Carbonic Anhydrase I (hCA I) | Tetrabromo chalcone derivatives | Ki: 11.30 - 21.22 nM | nih.gov |

| Carbonic Anhydrase II (hCA II) | Tetrabromo chalcone derivatives | Ki: 8.21 - 12.86 nM | nih.gov |

| Tyrosinase (monophenolase) | (E)-1-(furan-2-yl)-3-(2,4-dihydroxyphenyl)prop-2-en-1-one | IC50: 0.0433 µM | nih.gov |

| Tyrosinase (diphenolase) | (E)-1-(furan-2-yl)-3-(2,4-dihydroxyphenyl)prop-2-en-1-one | IC50: 0.28 µM | nih.gov |

Antioxidant Mechanisms and Assays

DPPH Free Radical Scavenging Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the free radical scavenging ability of compounds. The activity of pyridyl chalcone analogues in this assay appears to be highly dependent on their substitution patterns.

In one study, a series of ten 1-phenyl-3-(pyridin-2-yl)prop-2-en-1-one (B14166183) derivatives with various substituents on the phenyl ring were synthesized and evaluated for their antioxidant activity. nih.gov Interestingly, none of these synthesized compounds demonstrated significant antioxidant activity in the DPPH free radical scavenging test. nih.gov

However, other research on a different pyridine-based chalcone, 1-(2,5-dihydroxyphenyl)-3-pyridine-2-yl-propenone, showed potent DPPH scavenging activity. plos.org This compound exhibited an IC50 value of 4.47 ± 0.05 μg/mL, which was comparable to that of the well-known antioxidant quercetin (B1663063) (IC50 4.31 ± 0.07 μg/mL). plos.org This suggests that the presence of hydroxyl groups on the phenyl ring is crucial for the DPPH radical scavenging activity of these chalcones. The hydroxyl groups can donate a hydrogen atom to the DPPH radical, thus neutralizing it. plos.org The α,β-unsaturated carbonyl system also plays a role in the antioxidant activity. plos.org

The contrasting results highlight the critical importance of the molecular structure in determining the radical scavenging potential of these compounds. While the basic pyridyl chalcone scaffold may not be inherently active in the DPPH assay, the introduction of specific functional groups, particularly hydroxyl groups, can confer potent free radical scavenging properties.

Ferrous Ion Chelating (FIC) Activity

The chelation of transition metal ions, such as ferrous iron (Fe²⁺), is an important antioxidant mechanism, as these ions can catalyze the formation of highly reactive oxygen species. The ability of this compound analogues to chelate ferrous ions has been investigated, revealing significant potential.

In the same study that found a lack of DPPH activity, the synthesized 1-phenyl-3-(pyridin-2-yl)prop-2-en-1-one derivatives showed superior antioxidant properties in the ferrous ion chelating (FIC) assay compared to the standard antioxidant quercetin. nih.gov Several of the compounds exhibited higher antioxidant activity than quercetin (EC50 = 87.24 ± 3.93 µg/mL). nih.gov

Notably, the compound with a meta-methoxy group on the phenyl ring (compound 3e) demonstrated the highest antioxidant capacity in the FIC test, with an EC50 of 16.53 ± 1.21 µg/mL. nih.gov Other active compounds included the derivative with an ortho-hydroxyl group (compound 3g, EC50 = 58.85 ± 1.10 µg/mL) and the one with an ortho-fluorine moiety (compound 3i, EC50 = 58.73 ± 12.94 µg/mL). nih.gov These findings suggest that the pyridine-based chalcone structure is effective in chelating ferrous ions, and the nature and position of substituents on the phenyl ring can modulate this activity. The ability of these compounds to chelate metal ions is attributed to the presence of the carbonyl group and the pyridine nitrogen, which can act as coordination sites. mdpi.com

Mechanisms of Antimicrobial Activity

Antifungal Activity

Analogues of this compound, which belong to the chalcone family of compounds, have demonstrated notable antifungal properties against various fungal species. Research has shown that the presence of a reactive α,β-unsaturated keto group is a key factor in their biological activity. nih.gov

In one study, a series of chalcone derivatives were evaluated against Aspergillus niger, Candida albicans, and Microsporum gypseum. While the compounds showed no activity against C. albicans and A. niger in this particular study, they exhibited significant inhibitory effects against the dermatophyte M. gypseum. nih.gov Notably, certain derivatives, specifically those with a 4-chloro substitution or an unsubstituted phenyl ring, demonstrated antifungal activity superior to the standard drug ketoconazole. nih.gov Another study reported that synthesized chalcones were active against Candida albicans strains, with Minimum Inhibitory Concentrations (MICs) ranging from 16 to 128 µg/mL. ekb.eg Further investigations into fluorinated chalcones and their pyridine derivatives have also indicated promising antifungal properties. nih.gov

The structural framework of these compounds allows for various modifications, such as the incorporation of an imidazo[1,2-a]pyridine (B132010) nucleus, which has also resulted in compounds with good antifungal activity. researchgate.net Studies on nitro-substituted chalcones further support the potential of this class, with several analogues showing potent activity against tested fungal strains. rjptonline.org

| Compound Type | Fungal Strain(s) | Observed Activity | Reference |

|---|---|---|---|

| (2'-Hydroxyphenyl) chalcones | Candida albicans (MTCC 1637) | MIC values ranging from 16 to 128 µg/mL. | ekb.eg |

| Tetralone-based chalcones | Microsporum gypseum | Significant activity; some derivatives superior to ketoconazole. | nih.gov |

| Nitro-substituted chalcones | Various fungal strains | Good antifungal potency reported. | rjptonline.org |

| Imidazo[1,2-a]pyridine chalcones | Various fungal strains | Good antimicrobial activity observed. | researchgate.net |

Antimycobacterial and Antitubercular Activity

The chalcone scaffold, particularly those incorporating a pyridine ring, has been a significant area of research for the development of new antitubercular agents. preprints.org These compounds are investigated for their ability to inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov

A focused library of pyridyl chalcones demonstrated that analogues with lipophilic A-rings, such as dichloro-phenyl, pyrene-1-yl, and biphenyl-4-yl moieties, were the most potent inhibitors of M. tuberculosis H37Rv. mdpi.comresearchgate.netresearchgate.net These compounds exhibited IC90 values (the concentration required to inhibit 90% of bacterial growth) in the low micromolar range, from 8.9 to 28 µM. preprints.orgmdpi.comresearchgate.netresearchgate.net Other studies have identified fluorinated chalcones and their pyridine derivatives as potential antitubercular leads, with some compounds showing potency comparable to the antibiotic streptomycin. nih.gov

The mechanism of action for some of these analogues is believed to involve the inhibition of key mycobacterial enzymes. For instance, certain halogenated chalcones have been designed as inhibitors of the InhA enzyme, a crucial component of the mycobacterial fatty acid synthesis pathway. nih.gov In vitro testing of these compounds against the H37Rv strain revealed potent activity, with some derivatives showing MICs of 0.8 µg/ml, which is more potent than the first-line drug Isoniazid (MIC of 1.6 µg/ml). nih.gov

| Analogue Type/Substitution | Activity Metric | Value | Reference |

|---|---|---|---|

| Pyridyl chalcone with dichloro-phenyl A-ring | IC90 | 8.9–28 µM | mdpi.comresearchgate.netresearchgate.net |

| Pyridyl chalcone with pyrene-1-yl A-ring | IC90 | 8.9–28 µM | mdpi.comresearchgate.netresearchgate.net |

| Pyridyl chalcone with biphenyl-4-yl A-ring | IC90 | 8.9 µM | preprints.orgmdpi.comresearchgate.net |

| Aryl chalcone with 3-methoxyphenyl (B12655295) A-ring and p-Br/p-Cl B-ring | IC90 | 28 µM | researchgate.netresearchgate.net |

| Halogenated chalcones (e.g., DK12, DK14) | MIC | 0.8 µg/ml | nih.gov |

| (2'-Hydroxyphenyl) chalcones | MIC | 4 to 64 µg/mL | ekb.eg |

Molecular Docking and Dynamics Simulations

Ligand-Protein Binding Site Analysis

Molecular docking and dynamics simulations are computational tools used to predict how a ligand, such as a chalcone derivative, might bind to a protein target. These studies provide insights into the potential mechanisms of action for these compounds.

Several protein targets have been investigated for pyridyl chalcone analogues:

Mycobacterium tuberculosis Protein Tyrosine Phosphatase B (PtpB): Docking studies predicted that a pyrene-containing pyridyl chalcone binds with high affinity to the Mtb PtpB enzyme (PDB ID: 2OZ5). researchgate.netnih.gov This enzyme is considered a virulence factor in tuberculosis, making it an attractive drug target.

Mycobacterium tuberculosis Thymidylate Kinase (1G3U): In silico studies of fluorinated chalcones and their pyridine derivatives suggested that these compounds could effectively occupy the enzymatic pockets of thymidylate kinase (PDB ID: 1G3U), indicating a potential mechanism for their antitubercular activity. ekb.egnih.govplos.org

Plasmodium falciparum Dihydrofolate Reductase-Thymidylate Synthase (PfDHFR-TS): For antimalarial chalcones, docking studies identified the active site of PfDHFR-TS as a likely target. pensoft.netpensoft.net This enzyme is crucial for the parasite's DNA synthesis.

InhA Enzyme: Halogenated chalcones designed as antitubercular agents were docked against the InhA enzyme, a vital component in the mycobacterial cell wall synthesis pathway. nih.gov

DNA Gyrase B: Molecular dynamics simulations were performed on hybrid chalcone-thiazole derivatives to study their interaction with DNA gyrase B, an essential bacterial enzyme involved in DNA replication. nih.govrsc.org

Tubulin: Pyridine-based chalcones have also been studied for their interaction with the colchicine (B1669291) binding site of tubulin (PDB: 1SA0), suggesting a potential mechanism for their anticancer activity. researchgate.net

Binding Affinity and Interaction Mode Predictions

Computational studies not only identify potential binding sites but also predict the strength of the interaction (binding affinity) and the specific molecular interactions involved.

For the Mtb PtpB enzyme, docking studies predicted that certain pyridyl chalcones have a higher binding affinity compared to previously reported inhibitors. nih.govnih.govucl.ac.uk The interactions stabilizing this binding include π-π stacking, π-hydrophobic, and π-sulfur interactions between the chalcone and the protein's amino acid residues. researchgate.net

In the case of antimalarial chalcones targeting PfDHFR-TS, a key interaction was identified as a hydrogen bond between the carbonyl group of the chalcone and the Asn108 amino acid residue in the enzyme's active site. pensoft.netpensoft.netresearchgate.net

Molecular dynamics simulations for chalcone derivatives targeting the InhA enzyme revealed key interactions with amino acid residues TYR 158, PHE 149, and ARG 153 within the active site, which are crucial for stable binding. nih.gov Similarly, simulations of a lead thiazole-chalcone hybrid bound to DNA gyrase B confirmed a stable binding mode, supporting the docking results. nih.govrsc.org

Structure-Activity Relationship (SAR) Investigations for Target Specificity

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. These investigations help in designing more potent and selective analogues.

For Antitubercular Activity: SAR studies revealed that incorporating bulky, lipophilic groups (e.g., dichloro-phenyl, pyrene, biphenyl) on the A-ring of pyridyl chalcones significantly enhances their activity against M. tuberculosis. mdpi.comresearchgate.net Conversely, the introduction of hydroxyl groups on the A-ring was found to abolish this activity. mdpi.comresearchgate.net The position of the pyridine moiety, whether on ring A or ring B of the chalcone scaffold, did not appear to have a major impact on the antitubercular properties. mdpi.com

For Antimalarial Activity: The placement of substituents on the chalcone rings is critical. Specifically, the presence of a 2-methoxy group on one aromatic ring and a 2-pyridine moiety on the other was found to be crucial for high activity against P. falciparum. pensoft.net

For Anti-Alzheimer's Activity: In analogues designed to inhibit amyloid-beta (Aβ) aggregation, the presence of strong electron-donating groups, such as a dimethylamino group, on the phenyl ring was shown to be important for achieving high inhibitory activity. sigmaaldrich.combohrium.com

For Anti-nociceptive Activity: For chalcones exhibiting pain-relieving effects, SAR analysis indicated that compounds with either no substituent or small substituents (like a methyl group) at the para-position of the phenyl ring were the most potent. nih.gov The introduction of larger, electron-withdrawing groups like chlorine or methoxy (B1213986) tended to decrease the activity. researchgate.net

Other Biological Activities

Analogues of this compound have been investigated for a wide array of other potential therapeutic applications.

Antimalarial Activity: Several pyridine-based chalcones have shown significant activity against Plasmodium falciparum, the parasite responsible for malaria. sphinxsai.com One analogue, 1-(2-methoxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one, displayed high potency against both chloroquine-sensitive (3D7) and chloroquine-resistant (FCR3) strains, with IC50 values of 0.48 and 0.31 μg/mL, respectively. pensoft.netpensoft.net Other pyridyl chalcones have also shown activity, with EC50 values in the range of 10.26 to 10.94 μg/mL. nih.gov

Anti-Alzheimer's Activity: Chalcone derivatives are being explored as multi-functional agents for Alzheimer's disease. nih.govnih.gov A specific pyridyl chalcone, (2E)-3-[4-(dimethylamino)phenyl]-1-(pyridin-2-yl)prop-2-en-1-one, was a powerful inhibitor of self-induced amyloid-beta (Aβ1-42) aggregation, showing 94.5% inhibition at a 20 μM concentration. sigmaaldrich.comresearchgate.net This compound could also disassemble pre-formed Aβ fibrils and showed good metal-chelating and antioxidant properties, which are relevant to Alzheimer's pathology. sigmaaldrich.combohrium.com

Anti-Nociceptive Activity: Chalcone derivatives have demonstrated significant dose-dependent anti-nociceptive (pain-relieving) effects in animal models. nih.govnih.gov In a writhing test, the potency of some analogues was found to be significantly higher than the reference drug celecoxib. nih.govresearchgate.net This activity is thought to be related, in part, to the inhibition of cyclooxygenase-2 (COX-2). nih.gov

Antiviral Activity: While specific data on this compound is limited, the broader class of pyridine derivatives has been reported to possess antiviral properties. nih.govplos.org

Conclusion and Future Outlook

Summary of Key Research Advancements

(2E)-3-phenyl-1-(pyridin-2-yl)prop-2-en-1-one is a heterocyclic chalcone (B49325), a class of compounds known for their broad spectrum of biological activities. nih.gov Research into this specific molecule has highlighted its potential in various therapeutic areas, primarily driven by the strategic combination of a phenyl ring and a pyridine (B92270) moiety within the classic α,β-unsaturated ketone framework.

Synthesis and Structural Characterization: The primary method for synthesizing this compound is the Claisen-Schmidt condensation. This reaction typically involves the base-catalyzed condensation of 2-acetylpyridine (B122185) with benzaldehyde (B42025). nih.gov The resulting product is the thermodynamically more stable trans-isomer. nih.gov The structure of this compound has been unequivocally confirmed through various spectroscopic methods and X-ray crystallography.

Antimicrobial and Antifungal Properties: Pyridine-based chalcones have demonstrated notable antimicrobial and antifungal activities. While studies on this compound itself are part of broader screenings, the general class of pyridyl chalcones shows promise. For instance, related compounds have been evaluated against various bacterial and fungal strains, with some exhibiting significant inhibitory effects.

Antitubercular Activity: A significant area of investigation for pyridyl chalcones is their potential against Mycobacterium tuberculosis. Research on a focused library of pyridyl chalcones has shown that derivatives with lipophilic groups can exhibit potent antitubercular activity. nih.gov While specific data for the unsubstituted this compound may be part of larger datasets, the scaffold is recognized as a promising starting point for the development of new antitubercular agents. mdpi.com

Anticancer and Cytotoxic Activities: The anticancer potential of chalcones is widely documented, and the introduction of a pyridine ring can modulate this activity. nih.gov Studies on series of chalcone derivatives have included pyridyl analogues to explore their cytotoxic effects against various cancer cell lines. The antiproliferative activity is often influenced by the substitution pattern on both the phenyl and pyridine rings. mdpi.com For example, in a study of novel pyrazole-containing chalcones with a pyridyl moiety, cytotoxicity against human cancer cell lines was observed. researchgate.net

Antioxidant Activity: Pyridine-based chalcones have also been investigated for their antioxidant properties. A study on a series of 1-phenyl-3-(pyridin-2-yl)prop-2-en-1-one (B14166183) derivatives demonstrated their potential as antioxidant agents, with some analogues showing higher activity than the reference compound quercetin (B1663063) in certain assays. nih.gov

Challenges and Opportunities in this compound Research

Despite the promising biological activities associated with the pyridyl chalcone scaffold, research on this compound faces several challenges that also present opportunities for future investigation.

Current Research Challenges:

| Challenge | Description |

| Limited Specificity Data | Much of the existing research includes this compound as part of a larger library, making it difficult to isolate its specific efficacy and mechanism of action. |

| Understanding Structure-Activity Relationships (SAR) | While general SAR trends for chalcones are known, the specific contribution of the 2-pyridyl group in this configuration requires more detailed investigation. |

| Physicochemical Properties | Like many chalcones, issues with solubility and bioavailability can hinder its development as a therapeutic agent. |

| Mechanism of Action | The precise molecular targets and mechanisms through which it exerts its biological effects are not fully elucidated. |

Opportunities for Future Research:

The current challenges pave the way for numerous research opportunities that could unlock the full potential of this molecule. A more focused investigation into its specific biological activities is warranted. Elucidating its mechanism of action against various pathogens or cancer cell lines could lead to the identification of novel therapeutic targets. Furthermore, a systematic exploration of its physicochemical properties could guide the development of formulations or pro-drug strategies to improve its drug-like characteristics.

Potential for Rational Design of Novel Analogues

The core structure of this compound offers a versatile template for the rational design of new and more potent therapeutic agents. Structure-activity relationship (SAR) studies on related pyridyl chalcones provide valuable insights for designing novel analogues.

Strategies for Analogue Design:

Substitution on the Phenyl Ring: The introduction of various substituents on the phenyl ring (Ring B) can significantly impact biological activity. For instance, the addition of electron-donating groups like methoxy (B1213986) (-OCH3) or hydroxyl (-OH) groups has been shown to enhance the antiproliferative activity in some pyridine derivatives. mdpi.com Conversely, the incorporation of lipophilic groups, such as dichloro or biphenyl (B1667301) moieties, has been found to increase antitubercular potency. nih.gov

Modification of the Pyridine Ring: While the parent compound has an unsubstituted pyridine ring (Ring A), introducing substituents could fine-tune its electronic properties and binding interactions with biological targets.

Bioisosteric Replacement: Replacing the phenyl or pyridine ring with other aromatic or heteroaromatic systems could lead to novel compounds with improved activity or selectivity.

Computational Approaches: Molecular docking and other computational tools can be employed to predict the binding of designed analogues to specific biological targets, such as enzymes in Mycobacterium tuberculosis or proteins involved in cancer pathways. mdpi.comrsc.org This in silico approach can help prioritize the synthesis of the most promising candidates.

Examples of Rational Design from Related Compounds:

| Parent Scaffold | Modification | Resulting Activity |

| Pyridyl Chalcone | Addition of lipophilic groups (e.g., pyrene, biphenyl) to the A-ring | Increased antitubercular activity nih.gov |

| Pyridine Derivative | Inclusion of -OH and -OMe substituents | Enhanced antiproliferative activity mdpi.com |

| Pyridin-2(1H)-one | Structure-based drug design and SAR studies | Identification of potent TRK inhibitors for cancer treatment nih.gov |

By leveraging these design strategies, researchers can systematically develop new analogues of this compound with enhanced potency, selectivity, and improved pharmacokinetic profiles, thereby advancing the therapeutic potential of this promising chemical scaffold.

Q & A

Q. What synthetic methods are most effective for preparing (2E)-3-phenyl-1-(pyridin-2-yl)prop-2-en-1-one?

The compound is typically synthesized via Claisen-Schmidt condensation between pyridine-2-carboxaldehyde and acetophenone derivatives. Key steps include:

Q. How is the structural identity of this compound confirmed experimentally?

A multi-technique approach is employed:

Q. What are the common biological targets or assays for this compound?

Initial screening focuses on antimicrobial activity :

- Microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values compared to standard antibiotics .

- Time-kill kinetics to assess bactericidal vs. bacteriostatic effects .

Q. How do researchers address solubility challenges during experimental workflows?

- Solvent optimization : Use polar aprotic solvents (DMSO, DMF) for biological assays or non-polar solvents (ethyl acetate) for crystallization .

- Sonication-assisted dissolution for homogeneous dispersion in aqueous buffers .

Advanced Research Questions

Q. What computational strategies are used to model the electronic properties of this compound?

- Density Functional Theory (DFT) :

- Geometry optimization (B3LYP/6-311G++(d,p)) to compare calculated vs. XRD bond lengths (e.g., C–C aromatic rings) .

- HOMO-LUMO analysis to predict reactivity (energy gap ~4.5 eV) and charge transfer pathways .

Q. How can substituent effects on the phenyl/pyridyl rings be systematically studied?

- Structure-activity relationship (SAR) studies :

- Introduce electron-withdrawing groups (e.g., Cl, NO₂) at para positions to enhance electrophilicity .

- Compare XRD data of derivatives (e.g., dichlorophenyl analogs) to assess steric and electronic impacts on crystal packing .

Q. What mechanistic insights explain the compound’s antimicrobial activity?

- Membrane disruption assays : Use fluorescent probes (e.g., propidium iodide) to quantify bacterial membrane permeability .

- Reactive oxygen species (ROS) detection : Measure intracellular ROS levels via DCFH-DA staining to link oxidative stress to bacterial death .

Q. How is this compound utilized in coordination chemistry?